Cyclooctene

Descripción general

Descripción

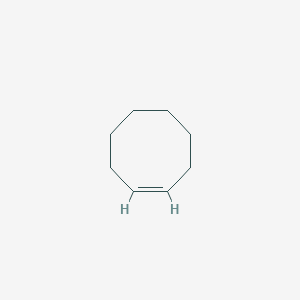

Cyclooctene is a cycloalkene with the chemical formula C₈H₁₄. It consists of a ring of eight carbon atoms, connected by seven single bonds and one double bond. This compound is notable for being the smallest cycloalkene that can exist stably as either the cis or trans stereoisomer, with cis-cyclooctene being the most common . The molecule’s unique structure allows it to adopt various conformations, making it a subject of interest in organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclooctene can be synthesized through several methods. One common laboratory method involves the ring-closing metathesis reaction, which uses a ruthenium-based catalyst to form the eight-membered ring from a suitable diene precursor . Another method involves the photoisomerization of cis-cyclooctene to trans-cyclooctene using a flow photoreactor .

Industrial Production Methods: Industrial production of this compound typically involves the oligomerization of ethylene. This process combines small ethylene molecules to form the this compound structure, often using a metal complex catalyst or a zeolite-based catalyst . The resulting this compound can then be purified through fractional distillation and preparative gas chromatography .

Análisis De Reacciones Químicas

Oxidation

Cyclooctene can undergo oxidation reactions with various oxidizing agents, leading to different products.

-

With Vanadium Disilicide Catalyst: this compound oxidation with molecular oxygen can be catalyzed by vanadium disilicide (VSi₂) . The reaction rate is dependent on the concentration of tert-butyl hydroperoxide (TBHP), exhibiting first-order kinetics with respect to hydroperoxide .

-

With Oxo-Vanadium(IV) Schiff Base Complexes: Oxo-vanadium(IV) Schiff base complexes can catalyze this compound oxidation using tert-butyl hydroperoxide as an oxidizing agent . The solvent, temperature, reaction time, oxidant concentration, and catalyst concentration affect conversion and selectivity .

-

With Gold Catalysts: Gold catalysts can effect the selective epoxidation of this compound using molecular oxygen . Solubilized atomic gold clusters, stabilized by ligands from oxidized hydrocarbon products, initiate the auto-oxidation reaction .

-

Products of Oxidation: The oxidation of this compound can yield this compound oxide, 1,2-diol, α-hydroxyketone, and 2-cyclooctenone.

Reduction

This compound can be reduced to cyclooctane through hydrogenation reactions.

-

Hydrogen gas, with a palladium or platinum catalyst, is typically used for this reduction.

Epoxidation

This compound can undergo epoxidation, which involves converting the alkene to an epoxide.

-

Ruthenium-Based Catalysts: Ruthenium-based catalysts are effective in the epoxidation of this compound.

-

Non-Contact Catalysis: Gold clusters can initiate this compound epoxidation, generating cyclooctenyl peroxy and oxy radicals that act as intermediaries .

Substitution

This compound can undergo substitution reactions, especially in the presence of strong electrophiles.

-

Strong electrophiles, such as halogens, can be used for substitution reactions.

Bioorthogonal Reactions

Trans-cyclooctenes (TCOs) are used in bioorthogonal chemistry for biomedical applications due to their rapid reaction kinetics with tetrazines .

-

Reaction with Tetrazines: Trans-cyclooctenes react rapidly with tetrazines in an inverse electron-demand Diels-Alder cycloaddition . This reaction proceeds under physiological conditions without catalysts .

-

Factors Influencing Reactivity: Ring strain significantly enhances the rate of tetrazine ligation with trans-cyclooctenes . Derivatives with increased ring strain exhibit faster kinetics .

-

For example, a dioxolane-fused trans-cyclooctene exhibits a second-order rate constant of 366,000 M⁻¹s⁻¹ with a 3,6-dipyridyl-s-tetrazine in water at 25°C.

-

-

Stability of Trans-Cyclooctenes: Trans-cyclooctenes can undergo isomerization under certain conditions, such as high thiol concentrations . Radical inhibitors can suppress this isomerization .

Ring-Opening Metathesis Polymerization (ROMP)

This compound's behavior in Ring-Opening Metathesis Polymerization (ROMP) makes it useful for creating polymers with specific properties.

Comparison with Other Cycloalkenes

| Compound | Ring Size | Strain | Common Uses |

|---|---|---|---|

| Cyclohexene | 6 | Less | Synthesis of adipic acid |

| This compound | 8 | Significant | Bioorthogonal chemistry, polymer synthesis |

| Cyclodecene | 10 | - | Exists as cis and trans isomers |

This compound's capacity to stably exist as cis and trans isomers, along with its high reactivity in bioorthogonal chemistry, distinguishes it from other cycloalkenes.

Aplicaciones Científicas De Investigación

Chemical Biology Applications

1.1 Bioorthogonal Chemistry

Trans-cyclooctene is a key player in bioorthogonal chemistry, particularly in the context of the Strain-Promoted Inverse Electron-Demand Diels-Alder Reaction (SPIEDAC) with tetrazine derivatives. This reaction is notable for its rapid kinetics, making TCO an ideal candidate for applications such as:

- Radiolabeling : TCO is utilized as a prosthetic group for radiolabeling biomolecules, enhancing imaging techniques in nuclear medicine .

- Targeted Drug Delivery : TCO facilitates the selective delivery of therapeutic agents to cancer cells, improving treatment efficacy while minimizing off-target effects .

- Pretargeted Imaging and Therapy : TCO serves as a bioorthogonal tag in pretargeted imaging strategies, allowing for precise localization of therapeutic agents within biological systems .

1.2 Antibody and Hormone Labeling

Recent studies have demonstrated the efficiency of TCO derivatives in labeling antibodies and hormones, which is crucial for tracking and understanding biological processes . The rapid reaction rates of TCO with tetrazines enable effective visualization and quantification of these biomolecules in live cells.

Industrial Applications

2.1 Polymer Production

Cyclooctene undergoes ring-opening metathesis polymerization to produce polyoctenamers, commercially known as Vestenamer. This polymer exhibits unique properties that make it suitable for various applications, including:

- Adhesives and Sealants : Vestenamer is used in formulating high-performance adhesives due to its flexibility and adhesion properties.

- Elastomers : The polymer's elasticity makes it valuable in producing elastomers for automotive and industrial applications .

2.2 Chemical Synthesis

this compound serves as a versatile building block in organic synthesis. Its derivatives are employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. For instance:

- Ligands in Organometallic Chemistry : this compound acts as a ligand in various organometallic complexes, facilitating catalytic reactions such as nitrile hydration .

- Intermediate Production : Ozonolysis of this compound yields suberic acid, which is further processed into various industrial chemicals .

Case Studies

Mecanismo De Acción

Cyclooctene can be compared with other cycloalkenes such as cyclohexene and cyclodecene:

Cyclohexene: Cyclohexene has a six-membered ring and is less strained compared to this compound. It is commonly used in the synthesis of adipic acid.

Cyclodecene: Cyclodecene has a ten-membered ring and exists as both cis and trans isomers.

Uniqueness of this compound: this compound’s unique ability to exist stably as both cis and trans isomers, along with its high reactivity in bioorthogonal chemistry, sets it apart from other cycloalkenes .

Comparación Con Compuestos Similares

- Cyclohexene

- Cyclodecene

- Cyclooctyne

Actividad Biológica

Cyclooctene (COE) is a cyclic alkene that has garnered significant attention in the fields of organic chemistry and biochemistry due to its unique structural properties and reactivity. This article explores the biological activity of this compound, focusing on its applications in bioorthogonal chemistry, stability under various conditions, and potential therapeutic uses.

Structural Characteristics

This compound is characterized by its eight-membered ring structure, which introduces significant ring strain. This strain contributes to its high reactivity, particularly in cycloaddition reactions. The trans-cyclooctene (TCO) isomer is particularly notable for its enhanced reactivity compared to other cyclic alkenes due to its unique electronic configuration and conformation.

Reactivity in Bioorthogonal Chemistry

One of the most prominent applications of this compound derivatives is in bioorthogonal chemistry, where they serve as reactive partners for labeling biomolecules without interfering with biological processes.

- Trans-Cyclooctene (TCO) : TCO exhibits remarkable reactivity towards tetrazines in inverse electron-demand Diels-Alder reactions, making it a valuable tool for labeling proteins and other biomolecules in living systems. Studies have shown that TCO's reactivity is approximately seven times greater than that of cis-cyclooctene (CCO), highlighting its utility in rapid labeling applications .

Table 1: Reactivity Comparison of this compound Isomers

| Isomer | Reactivity (relative to TCO) | Key Applications |

|---|---|---|

| Trans-Cyclooctene (TCO) | 1 | Protein labeling, drug delivery |

| Cis-Cyclooctene (CCO) | 0.14 | Less reactive, limited applications |

Stability and Isomerization

The stability of this compound derivatives under physiological conditions is critical for their application in biological systems. Research indicates that TCO can undergo isomerization in the presence of thiols, which are abundant in biological systems. For instance, a study demonstrated that TCO isomerized rapidly when mixed with mercaptoethanol but showed significantly reduced isomerization rates when treated with Trolox, a radical scavenger .

Case Study: Isomerization Dynamics

A controlled experiment involving a 30 mM solution of TCO mixed with thiols revealed that isomerization occurred at varying rates over time. After 18.5 hours, 100% of the cis-isomer was detected without Trolox, while less than 5% conversion was observed with Trolox present .

Catalytic Applications

This compound also plays a role in catalytic processes, particularly in oxidation reactions. For example, studies have shown that this compound can be oxidized using molecular oxygen in the presence of catalysts like vanadium silicide (VSi2). The reaction kinetics indicate a first-order dependence on hydroperoxide concentration, suggesting potential pathways for industrial applications .

Table 2: Catalytic Oxidation of this compound

| Catalyst | Reaction Conditions | Conversion Rate (%) |

|---|---|---|

| VSi2 | Oxygen atmosphere, TBHP as initiator | Linear increase with TBHP concentration |

| Aqueous H2O2 | Fluorinated glycerol derivatives | High catalytic activity reported |

Therapeutic Potential

In recent studies, this compound derivatives have been explored for their potential therapeutic applications. For instance, amTCO—a new derivative—has been developed for studying drug-target interactions in cells. This compound demonstrated enhanced binding affinities for indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immunotherapy . The ability to visualize IDO1 activity using amTCO highlights the compound's potential as a tool for drug development.

Propiedades

IUPAC Name |

cyclooctene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYYVOIYTNXXBN-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC=CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC/C=C\CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25267-51-0, 28603-38-5 | |

| Record name | Cyclooctene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25267-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctene, (1Z)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28603-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20883615 | |

| Record name | Cyclooctene, (1Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Sigma-Aldrich MSDS], Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Cyclooctene, (1Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Cyclooctene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclooctene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

4.5 [mmHg] | |

| Record name | Cyclooctene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

931-87-3, 931-88-4 | |

| Record name | cis-Cyclooctene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclooctene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOOCTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclooctene, (1Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclooctene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclooctene, (1Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-cyclooctene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclooctene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOOCTENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE340T3540 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cyclooctene?

A1: this compound has the molecular formula C8H14 and a molecular weight of 110.20 g/mol.

Q2: What spectroscopic data is available for this compound and its derivatives?

A2: Numerous spectroscopic techniques have been employed to characterize this compound and its derivatives. These include:* NMR Spectroscopy: ¹H and ¹³C NMR have been extensively used to analyze the structure, conformation, and dynamics of this compound polymers and to monitor reaction progress during polymerization and oxidation reactions. [, , , , , ]* IR Spectroscopy: IR spectroscopy has been utilized to identify functional groups and monitor changes in bonding during reactions, particularly in the synthesis and characterization of this compound-containing metal complexes. [, , , , ] * UV-vis Spectroscopy: UV-vis spectroscopy has been employed to characterize the electronic structure and transitions of this compound-containing metal complexes, particularly iron complexes relevant to oxidation catalysis. [, ]* EPR Spectroscopy: EPR spectroscopy has been applied to study the electronic structure and magnetic properties of paramagnetic this compound-containing metal complexes, particularly those containing copper and iron. [, , ]* Mössbauer Spectroscopy: Mössbauer spectroscopy has been utilized to probe the oxidation state and spin state of iron centers in this compound-containing complexes, specifically in the context of oxidation catalysis. [, ]

Q3: How does the strained trans isomer of this compound react with tetrazines?

A3: Trans-cyclooctenes, especially those with enhanced ring strain, exhibit exceptional reactivity towards tetrazines in a reaction known as the inverse electron demand Diels-Alder cycloaddition. This bioorthogonal reaction proceeds rapidly under physiological conditions without the need for catalysts, making it highly valuable for bioconjugation and pretargeted imaging applications. [, , , , , ]

Q4: What factors influence the reactivity of trans-cyclooctenes in tetrazine ligations?

A4: The rate of tetrazine ligation with trans-cyclooctenes is greatly enhanced by ring strain. [, , ] Derivatives incorporating fused rings that increase this strain exhibit faster kinetics. For example, a dioxolane-fused trans-cyclooctene (d-TCO) exhibits a second-order rate constant of 366,000 M⁻¹s⁻¹ with a 3,6-dipyridyl-s-tetrazine in water at 25°C, significantly higher than unstrained trans-cyclooctene. []

Q5: How does this compound behave in Ring-Opening Metathesis Polymerization (ROMP)?

A5: this compound undergoes ROMP readily in the presence of various catalysts, including those based on ruthenium, tungsten, and molybdenum. This reaction allows for the synthesis of well-defined polythis compound polymers with controlled molecular weights and architectures. [, , , , , , , , ]

Q6: What factors control regioselectivity in the ROMP of substituted cyclooctenes?

A6: The regioselectivity of ROMP in substituted cyclooctenes is highly dependent on the catalyst system employed. Bulky ligands, like those found in monoaryloxide pyrrolide imido alkylidene (MAP) catalysts, can influence the approach of the monomer to the metal center, leading to different regioisomers in the resulting polymer. Computational studies have been crucial in understanding these steric effects. [, ]

Q7: How does the choice of catalyst impact the copolymerization of this compound with other monomers?

A7: Different catalysts can lead to different polymerization pathways when copolymerizing this compound with other monomers. For instance, ruthenium-based catalysts can facilitate alternating copolymerization with oxanorbornene derivatives, while other catalysts might favor a "sequence editing" mechanism, where this compound polymerizes first, followed by incorporation of the comonomer. []

Q8: Can this compound be used to create functionalized polymers?

A8: Yes, functionalized this compound derivatives can be polymerized via ROMP to produce polymers with specific properties. For example, incorporating this compound monomers bearing basic functional groups like cyano, primary amino, or secondary amino groups, followed by hydrogenation, leads to functionalized linear low-density polyethylene (LLDPE). []

Q9: How is this compound utilized in the synthesis of amphiphilic graft copolymers for drug delivery?

A9: this compound can be modified to include functional groups that allow for the synthesis of amphiphilic graft copolymers. For example, poly(this compound)-g-poly(ethylene glycol) (PEG) copolymers can be created by ROMP of PEG-functionalized this compound macromonomers. These copolymers self-assemble at oil-water interfaces and can be cross-linked to form hollow microcapsules suitable for drug delivery applications. []

Q10: How does this compound serve as a model substrate in oxidation catalysis research?

A10: this compound is frequently employed as a model substrate to investigate the catalytic activity and selectivity of various oxidation catalysts. Its oxidation primarily yields this compound oxide, allowing for straightforward product analysis and mechanistic investigations. [, , , , , ]

Q11: What is the role of metal catalysts in the epoxidation of this compound?

A11: Transition metal complexes, particularly those based on manganese, iron, molybdenum, and vanadium, have been extensively studied as catalysts for the epoxidation of this compound. These catalysts typically operate via high-valent metal-oxo intermediates, which transfer an oxygen atom to the olefin double bond. [, , , , , ]

Q12: How does the presence of triflic acid (HOTf) affect the selectivity of manganese(IV)-oxo complexes in cyclohexene oxidation?

A12: While manganese(IV)-oxo complexes typically favor allylic C-H bond activation over epoxidation in cyclohexene oxidation, the presence of HOTf can switch the selectivity toward epoxide formation. This is attributed to the formation of HOTf-bound Mn(IV)O species, which exhibit altered reactivity compared to their unbound counterparts. []

Q13: What factors influence the selectivity between epoxidation and allylic oxidation in the reactions of metal-oxo complexes with cyclic olefins?

A13: The chemoselectivity between epoxidation and allylic oxidation is influenced by a delicate balance of factors, including:* Nature of the metal-oxo complex: Different metals and supporting ligands can significantly impact the electrophilicity and reactivity of the metal-oxo species.* Presence of additives: As demonstrated with HOTf, Lewis acids can alter the electronic properties and reactivity of the catalyst.* Olefin structure and C-H bond strength: The inherent reactivity of the olefin, particularly the bond dissociation energy of the allylic C-H bond, plays a crucial role in determining the preferred reaction pathway. []

Q14: Are there concerns regarding the environmental impact of using this compound and its derivatives?

A14: While the provided research focuses primarily on the synthesis, reactivity, and applications of this compound, it is essential to consider the environmental impact of any chemical process. Questions regarding the ecotoxicological effects of this compound, its derivatives, and the catalysts used in its transformations require further investigation. Developing sustainable synthetic strategies, including the use of environmentally benign solvents and catalysts and exploring efficient recycling and waste management practices, is crucial for minimizing the ecological footprint of these chemicals. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.